(-)-Neomenthol physical and chemical properties
(-)-Neomenthol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of (-)-Neomenthol, also known as (1R,2R,5S)-2-isopropyl-5-methylcyclohexanol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and chemical behavior.
Physical and Chemical Properties
(-)-Neomenthol is a monoterpene alcohol and a stereoisomer of menthol. Its physical and chemical characteristics are crucial for its application in synthesis and as a chiral auxiliary.
Table 1: Physical and Chemical Data for (-)-Neomenthol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [2] |
| CAS Number | 20747-49-3 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Menthol-like | [4] |
| Boiling Point | 209-210 °C (at 760 mmHg) | [2] |
| 95 °C (at 12 mmHg) | [5][6] | |
| Melting Point | -22 °C | [5][6] |
| Density | 0.899 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.461 | [1] |
| Specific Optical Rotation [α]²⁰/D | -20.8° to +20.0° (neat) | [3][7][8] |
| Flash Point | 82 - 83 °C | [9] |
| Solubility | Limited solubility in water; soluble in organic solvents like alcohol and acetone. | [10][11][12] |
| Vapor Pressure | 0.8 mmHg at 20 °C | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of (-)-Neomenthol.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[11][13][14]
Materials:
-
(-)-Neomenthol sample
-
Thiele tube
-
Mineral oil or silicone oil
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Place a few milliliters of the (-)-Neomenthol sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a small flame. This will induce a convection current, ensuring uniform heating.[15]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13][14] Record this temperature.
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[16][17]
Materials:
-
(-)-Neomenthol sample
-
Pycnometer (e.g., 10 mL)
-
Analytical balance
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Temperature-controlled water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and density. Ensure there are no air bubbles.
-
Weigh the water-filled pycnometer and record the mass (m₂).
-
Calculate the volume of the pycnometer (V) using the density of water at that temperature: V = (m₂ - m₁) / ρ_water.
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with the (-)-Neomenthol sample, ensuring it is at the same temperature as the water was.
-
Weigh the sample-filled pycnometer and record the mass (m₃).
-
Calculate the density of the (-)-Neomenthol sample (ρ_sample): ρ_sample = (m₃ - m₁) / V.
Optical Rotation Measurement (Polarimetry)
Optical rotation is a key property for chiral molecules like (-)-Neomenthol and is measured using a polarimeter.[5][12][18]
Materials:
-
(-)-Neomenthol sample
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Solvent (if measuring a solution, e.g., ethanol)
-
Sodium D-line light source (589.3 nm)
Procedure:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Calibrate the instrument by taking a zero reading with an empty polarimeter cell or a cell filled with the solvent to be used.
-
Fill the polarimeter cell with the neat (-)-Neomenthol liquid, ensuring there are no air bubbles in the light path.[12]
-
Place the filled cell in the polarimeter.
-
Observe the optical rotation. For manual polarimeters, adjust the analyzer until the light intensity is at a minimum and record the angle of rotation (α). Modern digital polarimeters will provide a direct reading.
-
The observed rotation is the specific rotation for a neat liquid when using a 1 dm path length. If a solution is used, the specific rotation [α] is calculated using Biot's law: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.[19]
Chemical Properties and Reactivity
As a secondary alcohol, (-)-Neomenthol undergoes typical reactions of this functional group. It is also a valuable chiral auxiliary in asymmetric synthesis.
Typical Reactions of a Secondary Alcohol
(-)-Neomenthol can be oxidized to its corresponding ketone, (-)-menthone, and can undergo dehydration to form menthenes.[20]
-
Oxidation: The oxidation of the secondary alcohol group in (-)-Neomenthol yields (-)-menthone. This transformation can be achieved using various oxidizing agents, including hypochlorite-based reagents in a greener chemistry approach.[21][22] The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the broad O-H stretch of the alcohol and the appearance of the sharp C=O stretch of the ketone.[21][23]
-
Dehydration: Acid-catalyzed dehydration of (-)-Neomenthol typically results in a mixture of alkenes, primarily 3-menthene, through an E1 elimination mechanism.[20][24]
Caption: Key reactions of (-)-Neomenthol.
Use as a Chiral Auxiliary
The rigid cyclohexane (B81311) backbone and defined stereochemistry of (-)-Neomenthol make it an effective chiral auxiliary.[2][4][25] It can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
The general workflow involves:
-
Attachment: Covalent bonding of the (-)-Neomenthol to a substrate.
-
Diastereoselective Reaction: The chiral auxiliary sterically hinders one face of the molecule, directing the approach of a reagent to the less hindered face. This is applied in reactions like alkylations, conjugate additions, and Diels-Alder reactions.[2][25]
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.[4]
References
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